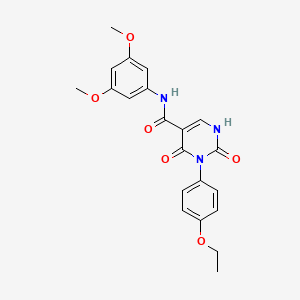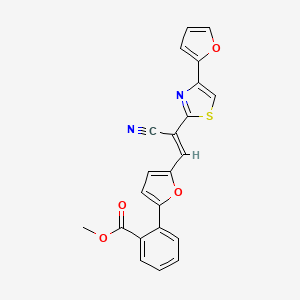
(E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C26H20F3N3OS and its molecular weight is 479.52. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophoretic Separation in Quality Control
(E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide and related substances, like imatinib mesylate, are separated using nonaqueous capillary electrophoresis. This method is effective for quality control due to its simplicity, effectiveness, and low cost. It provides baseline separation of analytes, employing factors like electrolyte type and concentration, applied voltage, and buffer modifier. This technique is promising for the quality control of related substances (Ye et al., 2012).
Synthesis and Biological Evaluation
The compound has potential in the synthesis of various novel derivatives with biological relevance. For instance, derivatives like pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine, which incorporate a similar thiazolyl benzimidazole moiety, have been synthesized. Some of these derivatives have demonstrated moderate effects against bacterial and fungal species, indicating potential applications in medicinal chemistry (Abdel‐Aziz et al., 2008).
Building Blocks for Asymmetric Synthesis
Compounds with structures similar to (E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide serve as building blocks in asymmetric synthesis. They facilitate the formation of products like alpha-hydroxycarboxylic acid derivatives, useful in various synthetic applications. These compounds, through processes like Mo-catalyzed asymmetric allylic alkylation, offer excellent regio- and diastereoselectivity and enantioselectivity (Trost et al., 2004).
Catalysis in Aza-Claisen Rearrangement
The compound's structure is relevant in catalysis, particularly in asymmetric aza-Claisen rearrangement. Homochiral cationic palladium(II) complexes, utilizing similar compounds, catalyze the rearrangement to produce benzamides with high enantiomeric excess. This process is significant in the synthesis of enantiomerically pure compounds (Uozumi et al., 1998).
Antibacterial and Antifungal Activity
The compound, through its derivatives, has demonstrated antibacterial and antifungal activities. For instance, benzamides synthesized from similar structures have shown inhibition of bacterial and fungal growth. This indicates its potential for further exploration in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).
properties
IUPAC Name |
N-[4-phenyl-3-prop-2-enyl-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N3OS/c1-2-16-32-22(18-10-5-3-6-11-18)24(31-23(33)19-12-7-4-8-13-19)34-25(32)30-21-15-9-14-20(17-21)26(27,28)29/h2-15,17H,1,16H2,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMRPPVYTSNLMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(SC1=NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)

![[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2378740.png)

![2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378746.png)


![4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)
![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2378751.png)




